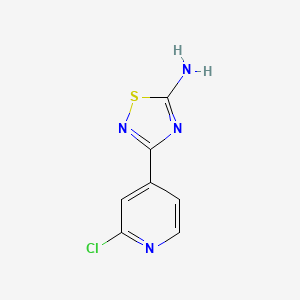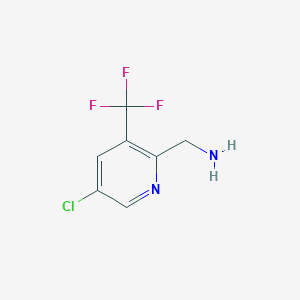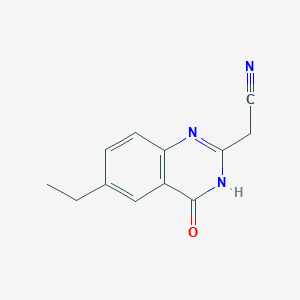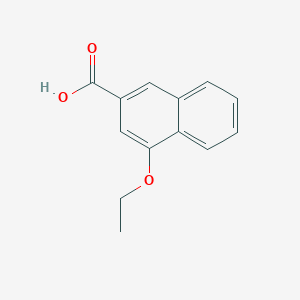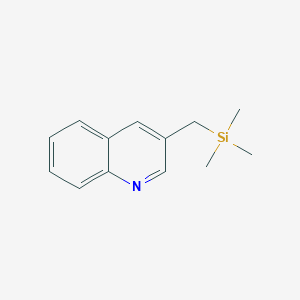
3-((Trimethylsilyl)methyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((Trimethylsilyl)methyl)quinoline is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. The presence of the trimethylsilyl group in this compound enhances its chemical properties, making it a valuable intermediate in organic synthesis and various industrial applications. Quinoline derivatives are known for their broad range of biological activities and are widely used in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Trimethylsilyl)methyl)quinoline typically involves the introduction of the trimethylsilyl group to a quinoline precursor. One common method is the reaction of quinoline with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product.
化学反応の分析
Types of Reactions
3-((Trimethylsilyl)methyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring, leading to the formation of hydrogenated derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and amines can be used for substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in organic synthesis and pharmaceutical applications.
科学的研究の応用
3-((Trimethylsilyl)methyl)quinoline has numerous applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Medicine: Quinoline derivatives are known for their therapeutic properties, including antimalarial, anticancer, and antibacterial activities.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
作用機序
The mechanism of action of 3-((Trimethylsilyl)methyl)quinoline involves its interaction with specific molecular targets and pathways. The trimethylsilyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
Quinoline: The parent compound, known for its wide range of biological activities.
2-((Trimethylsilyl)methyl)quinoline: A similar compound with the trimethylsilyl group at a different position on the quinoline ring.
4-((Trimethylsilyl)methyl)quinoline: Another derivative with the trimethylsilyl group at the 4-position.
Uniqueness
3-((Trimethylsilyl)methyl)quinoline is unique due to the specific positioning of the trimethylsilyl group, which can influence its reactivity and interaction with biological targets. This positioning can lead to distinct biological activities and applications compared to other quinoline derivatives.
特性
分子式 |
C13H17NSi |
|---|---|
分子量 |
215.37 g/mol |
IUPAC名 |
trimethyl(quinolin-3-ylmethyl)silane |
InChI |
InChI=1S/C13H17NSi/c1-15(2,3)10-11-8-12-6-4-5-7-13(12)14-9-11/h4-9H,10H2,1-3H3 |
InChIキー |
XQACVRWYSOGVIU-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)CC1=CC2=CC=CC=C2N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


